BHPI

Drug Resistance Breast Cancer ERα Antagonists

BHPI is the first-in-class ERα biomodulator that hyperactivates the unfolded protein response, potently killing therapy-resistant ERα+ cancer cells, including those with Y537S/D538G mutations. Unlike competitive antagonists, BHPI exploits a protective UPR pathway to induce ATP depletion and necrotic death, even in tamoxifen/fulvestrant-resistant models. It enhances paclitaxel sensitivity >1,000-fold in MDR ovarian cancer. Choose BHPI for robust, translationally relevant studies of lethal UPR signaling.

Molecular Formula C21H17NO3
Molecular Weight 331.4 g/mol
CAS No. 56632-39-4
Cat. No. B1666949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBHPI
CAS56632-39-4
Synonyms3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
Molecular FormulaC21H17NO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25)
InChIKeyFABLAHMQSQFDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BHPI (CAS 56632-39-4): Baseline Characteristics for Research Procurement of an ERα Biomodulator


BHPI (3,3-bis(4-hydroxyphenyl)-7-methyl-2,3-dihydro-1H-indol-2-one) is a small-molecule non-competitive biomodulator of estrogen receptor alpha (ERα) that hyperactivates the unfolded protein response (UPR) [1]. Unlike traditional antiestrogens, BHPI functions by distorting a newly identified protective estrogen-ERα-mediated UPR pathway, converting it into a sustained, lethal stress response [2]. It has been characterized in peer-reviewed studies as a first-in-class compound that selectively inhibits proliferation of therapy-resistant ERα-positive cancer cells [3].

Why BHPI (CAS 56632-39-4) Cannot Be Substituted by Other ERα Antagonists


Conventional ERα antagonists (e.g., tamoxifen, fulvestrant) and selective estrogen receptor degraders (SERDs) share a common limitation: they rely on competitive binding or receptor degradation to block estrogen-driven signaling. This mechanism fails in the context of therapy-resistant ERα-positive cancers that harbor activating mutations (e.g., ERα Y537S, D538G) or exhibit ligand-independent growth [1]. BHPI circumvents this by acting as a non-competitive biomodulator that exploits the cell's own stress response machinery. It does not merely block the receptor but instead hyperactivates the ERα-dependent unfolded protein response (UPR) pathway, leading to ATP depletion and necrotic cell death even in cells completely resistant to standard-of-care antiestrogens [2]. Substituting a conventional antagonist for BHPI in models of advanced resistance yields no comparable effect, as demonstrated by direct comparative studies [3].

BHPI (CAS 56632-39-4) Quantitative Evidence Guide: Comparative Performance vs. Standard Antiestrogens


BHPI Completely Blocks Proliferation of Fulvestrant- and Tamoxifen-Resistant Cancer Cells at Low Nanomolar Concentrations

BHPI completely inhibits proliferation of drug-resistant ERα-positive cancer cells at concentrations ranging from 100 to 1,000 nM, whereas standard antiestrogens (1 µM 4-hydroxytamoxifen, 1 µM fulvestrant) are ineffective against these resistant lines [1]. In head-to-head comparison, BHPI (100 nM) fully blocked growth of tamoxifen-resistant T47D cells after 4 days, while tamoxifen (1 µM) and fulvestrant (1 µM) had no effect [2].

Drug Resistance Breast Cancer ERα Antagonists

BHPI Exhibits Potent Antiproliferative Activity Against Clinically Relevant ERα Mutant (Y537S, D538G) Cells That Drive Endocrine Therapy Resistance

BHPI completely blocked proliferation of CRISPR-engineered T47D cell lines expressing ERα Y537S or D538G mutations, which are common drivers of acquired endocrine resistance in metastatic breast cancer [1]. In contrast, these same mutant cell lines exhibited substantial, estrogen-independent proliferation in the presence of micromolar concentrations of 4-hydroxytamoxifen and fulvestrant [2].

ESR1 Mutations Endocrine Resistance CRISPR-Cas9 Models

BHPI Sensitizes Multidrug-Resistant Ovarian Cancer Cells to Paclitaxel by Over 1,000-Fold

BHPI increased the sensitivity of MDR1-overexpressing, multidrug-resistant OVCAR-3 ovarian cancer cells to paclitaxel by more than 1,000-fold [1]. This effect is attributed to BHPI-induced ATP depletion, which cripples the MDR1 efflux pump responsible for drug resistance [2].

Chemosensitization MDR1/P-glycoprotein Ovarian Cancer

BHPI Induces Rapid Tumor Regression In Vivo in a Mouse Xenograft Model at 15 mg/kg Daily Dose

In a mouse xenograft model of human breast cancer (MCF-7 cells), BHPI at 15 mg/kg daily induced rapid and substantial tumor regression [1]. Tumors regressed to a small fraction of their initial volume after 2 weeks of treatment, while vehicle-treated tumors continued to grow .

In Vivo Efficacy Xenograft Tumor Regression

BHPI Reduces Plasma Ovarian Cancer Biomarker CA125 by Several Hundred-Fold in Orthotopic Xenograft Model

In an orthotopic OVCAR-3 ovarian cancer xenograft model, BHPI alone strongly reduced tumor growth. When combined with paclitaxel, tumors became undetectable, and plasma CA125 levels were at least several hundred-fold lower than in control tumors, progressively declining to undetectable levels [1].

Biomarker Reduction Ovarian Cancer Combination Therapy

BHPI Displays High Selectivity for ERα-Positive Cancer Cells with No Effect on ERα-Negative Cells Up to 10 µM

BHPI at 10 µM had no effect on proliferation of all 12 ERα-negative cell lines tested, while it completely blocked proliferation of all 15 ERα-positive cell lines tested at concentrations of 100-1,000 nM [1]. This demonstrates a clear ERα-dependent mechanism of action and a wide in vitro selectivity window.

Selectivity Target Engagement Safety Window

Optimal Research Application Scenarios for BHPI (CAS 56632-39-4)


Modeling Endocrine Therapy Resistance in Breast Cancer

BHPI is the tool of choice for researchers employing tamoxifen-resistant (TamR), fulvestrant-resistant, or ERα-mutant (Y537S, D538G) breast cancer cell lines and xenografts. Unlike standard antiestrogens that fail in these models, BHPI at 100-1,000 nM completely blocks proliferation, enabling mechanistic studies of UPR-driven cell death in therapy-refractory contexts [1][2].

Investigating Multidrug Resistance Reversal and Chemosensitization

BHPI is uniquely suited for studies of MDR1/P-glycoprotein-mediated drug resistance in ovarian and breast cancer. Its ability to deplete ATP and enhance sensitivity to paclitaxel by >1,000-fold provides a robust platform for elucidating ATP-dependent efflux pump mechanisms and testing combination regimens [3].

Exploring ERα-Dependent Unfolded Protein Response (UPR) Hyperactivation

As a first-in-class ERα biomodulator that converts a transient, protective UPR into a sustained, lethal stress response, BHPI is an essential probe for dissecting the signaling cascades linking ERα to ER calcium depletion, IP3R channel opening, and PERK/eIF2α-mediated translational arrest [4].

Preclinical Efficacy Studies in Ovarian Cancer Xenografts

BHPI's profound in vivo effects, including > several hundred-fold reduction in CA125 and tumor elimination in combination with paclitaxel in orthotopic OVCAR-3 models, make it a critical compound for translational ovarian cancer research programs targeting therapy-resistant disease [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BHPI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.